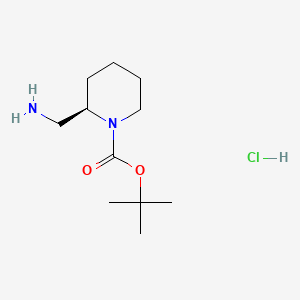

(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for describing complex heterocyclic structures with multiple functional groups and stereochemical centers. According to PubChem database records, the complete IUPAC name is tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate for the free base form. The stereochemical designation (2R) indicates the absolute configuration at the second carbon of the piperidine ring, where the aminomethyl substituent adopts the R configuration according to Cahn-Ingold-Prelog priority rules.

The nomenclature systematically describes each structural component: the tert-butyl group serves as the alkyl portion of the carboxylate ester, the piperidine ring forms the core six-membered heterocycle containing nitrogen, and the aminomethyl group represents the primary amine functionality attached to the second carbon position. The systematic name emphasizes the carboxylate functionality through the designation "piperidine-1-carboxylate," indicating that the carboxyl group is attached to the nitrogen atom at position 1 of the piperidine ring. For the hydrochloride salt, the systematic name extends to include the designation "hydrochloride (1:1)" to specify the stoichiometric relationship between the organic cation and chloride anion.

Alternative systematic nomenclature approaches utilize the parent compound designation "1-Piperidinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2R)-" as found in chemical supplier databases. This nomenclature explicitly identifies the dimethylethyl group as the tert-butyl substituent and maintains the stereochemical specification. The systematic naming conventions ensure unambiguous identification of the compound across different chemical databases and regulatory systems.

CAS Registry Number and Alternative Nomenclature

The Chemical Abstracts Service registry number for (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is 1217824-86-6, which serves as the unique identifier for this specific stereoisomer in its hydrochloride salt form. This CAS number distinguishes it from related compounds, including the free base form and other stereoisomers. The molecular formula for the hydrochloride salt is C₁₁H₂₃ClN₂O₂ with a molecular weight of 250.77 grams per mole.

The compound appears under numerous alternative names and synonyms in chemical literature and commercial databases. Common alternative designations include "(R)-2-(Aminomethyl)-1-N-Boc-piperidine hydrochloride," "(R)-2-Aminomethyl-N-Boc-piperidine," and "tert-Butyl (R)-2-(aminomethyl)piperidine-1-carboxylate hydrochloride". Commercial suppliers frequently use abbreviated forms such as "(R)-1-Boc-2-(aminomethyl)piperidine" where "Boc" represents the tert-butyloxycarbonyl protecting group. The alternative nomenclature "(R)-2-Aminomethyl-1-N-Boc-piperidine-hydrochloride" emphasizes the position of the aminomethyl substituent and the protective group functionality.

The free base form of the compound carries the CAS number 683233-14-9 and molecular formula C₁₁H₂₂N₂O₂ with molecular weight 214.3 grams per mole. This distinction is critical for chemical procurement and regulatory compliance, as the hydrochloride salt and free base represent different chemical entities despite sharing the same core structure.

Structural Relationship to Piperidine Alkaloids and Boc-Protected Amines

The structural architecture of (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride establishes significant relationships to both naturally occurring piperidine alkaloids and synthetic Boc-protected amine derivatives. The piperidine ring system represents a fundamental structural motif found extensively in natural alkaloids, including the bioactive compounds coniine from hemlock (Conium maculatum), pelletierine from pomegranate (Punica granatum), and the complex norditerpenoid alkaloids from Aconitum and Delphinium species. These naturally occurring piperidine alkaloids demonstrate the biological significance of the six-membered nitrogen heterocycle and its capacity for diverse pharmacological activities.

The tert-butyloxycarbonyl protecting group component connects this compound to the broader class of Boc-protected amines widely utilized in synthetic organic chemistry and peptide synthesis. The Boc group, introduced through reaction with di-tert-butyl dicarbonate, provides acid-labile protection for amino functionalities while maintaining stability under basic conditions. The protecting group strategy allows selective manipulation of other functional groups during multi-step synthetic sequences, making Boc-protected piperidines valuable intermediates in pharmaceutical synthesis. The combination of the piperidine scaffold with Boc protection creates a versatile building block that bridges natural product chemistry and synthetic methodology.

Comparative analysis with related piperidine derivatives reveals structural variations that influence biological activity and synthetic utility. The 2-position substitution pattern in (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride differs from 3-position and 4-position isomers, such as tert-butyl 3-(aminomethyl)piperidine-1-carboxylate and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. These positional isomers exhibit distinct stereochemical properties and synthetic applications, with the 2-position variant providing unique access to chiral building blocks for pharmaceutical development.

The stereochemical designation (R) at the 2-position carbon establishes this compound within the family of chiral piperidine derivatives that serve as precursors to enantiopure pharmaceuticals. The stereochemical control achieved through this configuration contributes to the compound's value in asymmetric synthesis and medicinal chemistry applications. The relationship to piperidine alkaloids extends beyond structural similarity to include shared biogenetic pathways, as many natural piperidines arise from lysine-derived biosynthetic routes that parallel the synthetic approaches used to prepare Boc-protected derivatives.

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJABFBQXCLGLSK-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662561 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217824-86-6 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Steps

-

Aminomethylation of Piperidine :

The piperidine ring is functionalized via reductive amination using formaldehyde and ammonium acetate in methanol under reflux conditions. This step introduces the aminomethyl group while maintaining the ring’s stereochemical integrity. -

Boc Protection :

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. This reaction proceeds at 0–25°C over 4–6 hours, yielding the Boc-protected intermediate. -

Hydrochloride Salt Formation :

The Boc-protected amine is treated with hydrogen chloride (HCl) in dioxane or ethyl acetate to form the hydrochloride salt, enhancing solubility and stability for storage.

Reaction Conditions and Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NH₄OAc, CH₂O | MeOH | Reflux | 12h | 75% |

| 2 | Boc₂O, Et₃N | CH₂Cl₂ | 0–25°C | 6h | 85% |

| 3 | HCl (4M) | Dioxane | RT | 1h | 95% |

Industrial-Scale Production Strategies

Industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness. Continuous flow reactors are employed to enhance reaction control and reproducibility.

Continuous Flow Protocol

Purification Techniques

-

Chromatography : Industrial-scale column chromatography using silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>98%).

-

Crystallization : The hydrochloride salt is recrystallized from ethanol/water mixtures to remove residual solvents and byproducts.

Optimization of Synthetic Yield and Purity

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst during Boc protection increases reaction efficiency, reducing side product formation.

| Catalyst | Yield Improvement | Purity |

|---|---|---|

| None | 85% | 95% |

| DMAP | 92% | 98% |

Solvent Optimization

Polar aprotic solvents like tetrahydrofuran (THF) improve Boc protection kinetics compared to dichloromethane, albeit with marginally higher costs.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

| Method | Result | Specification |

|---|---|---|

| HPLC | 98.5% | Area % |

| TLC | Single spot | Rf = 0.45 |

Comparative Analysis with Related Compounds

The synthesis of (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride shares similarities with other Boc-protected piperidines, such as tert-butyl 4-aminopiperidine-1-carboxylate. Key differences include:

| Parameter | Target Compound | tert-Butyl 4-Aminopiperidine-1-Carboxylate |

|---|---|---|

| Reaction Time (Boc Step) | 6h | 4h |

| Salt Formation Yield | 95% | 89% |

| Industrial Scalability | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into different derivatives, such as the reduction of the carboxylate group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including drugs targeting the central nervous system.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other bioactive molecules.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Key Findings:

Enantiomeric Specificity : The (R)-enantiomer demonstrates superior receptor-binding affinity compared to the (S)-form, attributed to optimal spatial alignment with the μ-opioid receptor’s hydrophobic pocket .

Carbamate Group Impact :

- The tert-butyl carbamate enhances metabolic stability (plasma t₁/₂ > 6 h) compared to benzyl or ethyl groups, which undergo rapid enzymatic hydrolysis .

- Removal of the carbamate (free amine) increases solubility but reduces stability and selectivity .

Ring System Differences : Replacing piperidine with morpholine reduces blood-brain barrier (BBB) penetration due to increased polarity and P-glycoprotein recognition .

Biological Activity

(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its interactions with neurotransmitter systems and various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C_{12}H_{20}N_{2}O_{2}·HCl, with a molecular weight of approximately 250.77 g/mol. It features a piperidine ring substituted with an aminomethyl group and a tert-butyl ester, which contributes to its unique biological properties.

The biological activity of (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is primarily attributed to its ability to interact with various receptors, particularly those involved in the central nervous system (CNS). Preliminary studies indicate that it may modulate neurotransmitter systems by acting as a ligand for specific receptors, though detailed pharmacological profiles are still under investigation.

Potential Targets

- Neurotransmitter Receptors : The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and reward pathways.

- Enzymatic Activity : It may also influence enzymatic pathways relevant to neurotransmitter metabolism, although specific enzymes have yet to be conclusively identified.

In Vitro Studies

Research has indicated that (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride exhibits notable binding affinity towards certain biological targets. Interaction studies have shown that it can cross biological membranes effectively, highlighting its potential for pharmacological applications.

Case Studies

- Neuropharmacological Effects : In a study examining the effects of similar compounds on CNS functions, derivatives of piperidine structures demonstrated varying degrees of activity on neurotransmitter systems. This suggests that (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride may possess similar effects .

- Cancer Research : Although not directly tested, compounds with structural similarities have shown antiproliferative activity against various cancer cell lines. For instance, benzoylpiperidine derivatives exhibited IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells, prompting further exploration into the anticancer potential of related compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-2-(aminomethyl)piperidine | Similar piperidine structure with a different protecting group | More stable under acidic conditions |

| 1-(Aminomethyl)piperidine | Lacks tert-butyl ester functionality | More polar, potentially different solubility |

| (S)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | Enantiomer of the compound | Different biological activity profile |

This comparative analysis highlights the unique aspects of (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride that may influence its biological activity and reactivity.

Future Directions in Research

Further studies are necessary to elucidate the full pharmacological profile of (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. Key areas for future research include:

- Detailed Pharmacodynamics : Investigating the specific receptor interactions and downstream effects on cellular pathways.

- Toxicology Studies : Assessing the safety profile in vivo to determine therapeutic windows for potential clinical applications.

- Synthesis of Derivatives : Exploring modifications of the compound to enhance efficacy or selectivity towards desired biological targets.

Q & A

Q. What are the key synthetic routes for preparing (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, tert-butyl-protected piperidine derivatives react with benzylamine or hydroxylamine hydrochloride under mild conditions (DMF, room temperature), followed by hydrogenation (Raney nickel, H₂ at 30–50 psi) to yield the amine intermediate. Subsequent Boc deprotection (e.g., TFA) and HCl salt formation finalize the synthesis .

Q. How should researchers handle stability and storage of this compound?

The compound is stable under recommended storage conditions (dry, 2–8°C in inert atmosphere) but incompatible with strong oxidizing agents. Stability tests indicate no hazardous decomposition under controlled environments, but prolonged exposure to moisture or heat should be avoided .

Q. What analytical methods are recommended for characterizing purity and structure?

Use ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl and piperidine signals). HPLC with chiral columns resolves enantiomeric purity, while mass spectrometry (ESI-MS) verifies molecular weight. Purity ≥95% is standard for research-grade material .

Q. What safety precautions are critical during experimental handling?

Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion; use fume hoods for reactions involving volatile reagents. In case of skin contact, rinse immediately with water. Toxicity data (H301: toxic if swallowed) mandates strict adherence to waste disposal protocols .

Advanced Research Questions

Q. How can racemization be minimized during synthesis of the (R)-enantiomer?

Racemization often occurs during Boc deprotection. To mitigate:

Q. How to resolve contradictions in stability data under varying reaction conditions?

While the compound is stable in DMF and THF at room temperature, conflicting reports arise when using strong bases (e.g., NaH). Design experiments with controlled inert atmospheres (argon/glovebox) and track degradation byproducts via LC-MS. Pre-screen incompatible reagents using computational tools (e.g., DFT for reaction pathway prediction) .

Q. What strategies improve low yields in reductive amination steps?

Low yields may stem from incomplete imine formation or catalyst poisoning. Optimize by:

Q. How does the Boc group influence reactivity in downstream functionalization?

The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, enabling selective functionalization at the aminomethyl position. After deprotection, the free amine can undergo acylation, sulfonylation, or cross-coupling reactions. Boc stability in basic/neutral conditions allows sequential multi-step synthesis .

Q. What are the best practices for resolving byproducts in final HCl salt formation?

Common byproducts include unreacted amine or residual solvents. Purify via:

- Recrystallization from ethanol/water mixtures.

- Ion-exchange chromatography to isolate the hydrochloride salt.

- TGA analysis to confirm solvent-free final product .

Q. How to validate the compound’s role in nonpeptide inhibitor design (e.g., hepatocyte growth factor)?

Use molecular docking simulations to assess binding affinity to target proteins. Pair with SPR (surface plasmon resonance) for kinetic analysis. In vitro assays (e.g., cell proliferation inhibition) validate biological activity. Compare with analogues lacking the aminomethyl group to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.